molecular formula C7H13NS B13981112 2-Isobutyl-3-thiazoline CAS No. 39800-92-5

2-Isobutyl-3-thiazoline

Cat. No.: B13981112
CAS No.: 39800-92-5
M. Wt: 143.25 g/mol
InChI Key: HNGAQXOAPFFRPE-UHFFFAOYSA-N
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Description

2-Isobutyl-3-thiazoline is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazoline family, which is known for its diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutyl-3-thiazoline typically involves the cyclization of appropriate precursors. One common method is the reaction of isobutylamine with carbon disulfide and chloroacetaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazoline ring .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Isobutyl-3-thiazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Isobutyl-3-thiazoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the production of biocides, fungicides, and dyes

Mechanism of Action

The mechanism of action of 2-Isobutyl-3-thiazoline involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the thiazoline ring can form coordination complexes with metal ions, which can influence various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Isobutyl-4,5-dimethyl-3-thiazoline
  • 2-Isobutyl-3-methoxypyrazine
  • Thiazolidine derivatives

Uniqueness

2-Isobutyl-3-thiazoline is unique due to its specific substitution pattern and the presence of the isobutyl group, which influences its chemical reactivity and biological activity. Compared to other thiazoline and thiazolidine derivatives, it exhibits distinct properties that make it valuable in various applications .

Properties

CAS No.

39800-92-5

Molecular Formula

C7H13NS

Molecular Weight

143.25 g/mol

IUPAC Name

2-(2-methylpropyl)-2,5-dihydro-1,3-thiazole

InChI

InChI=1S/C7H13NS/c1-6(2)5-7-8-3-4-9-7/h3,6-7H,4-5H2,1-2H3

InChI Key

HNGAQXOAPFFRPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1N=CCS1

Origin of Product

United States

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